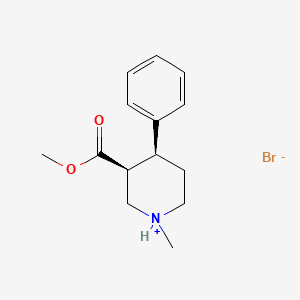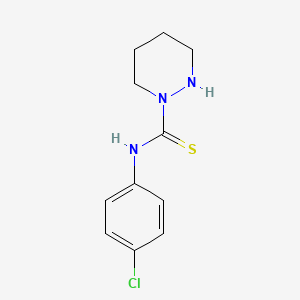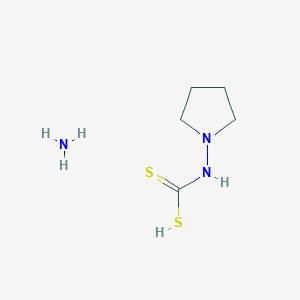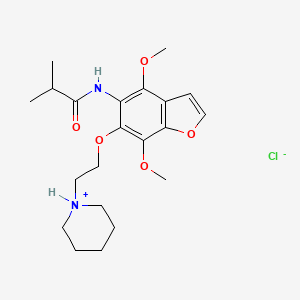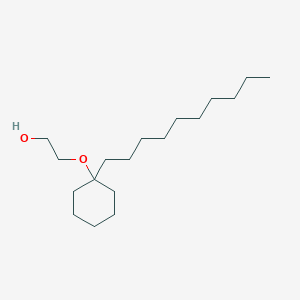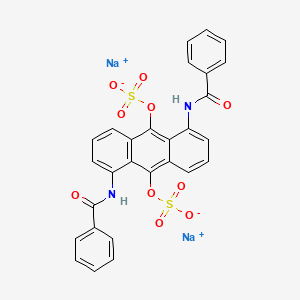
Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) is an organic compound known for its unique chemical structure and properties It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains two benzamido groups and two sulphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the core structure.
Benzamido Group Introduction: Benzoylation of anthracene at the 1 and 5 positions introduces the benzamido groups.
Industrial Production Methods
In an industrial setting, the production of disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its leuco form.
Substitution: Nucleophilic substitution reactions can occur at the benzamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of leuco compounds.
Substitution: Formation of substituted benzamidoanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 1,8-dibenzamidoanthracene-9,10-diyl bis(sulphate)
- Disodium 1,5-dibenzamidoanthracene-2,3-diyl bis(sulphate)
Uniqueness
Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Eigenschaften
CAS-Nummer |
6711-83-7 |
|---|---|
Molekularformel |
C28H18N2Na2O10S2 |
Molekulargewicht |
652.6 g/mol |
IUPAC-Name |
disodium;(1,5-dibenzamido-10-sulfonatooxyanthracen-9-yl) sulfate |
InChI |
InChI=1S/C28H20N2O10S2.2Na/c31-27(17-9-3-1-4-10-17)29-21-15-7-13-19-23(21)25(39-41(33,34)35)20-14-8-16-22(24(20)26(19)40-42(36,37)38)30-28(32)18-11-5-2-6-12-18;;/h1-16H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI-Schlüssel |
MDKGQPXOGWXWNG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=C4C=CC=C(C4=C3OS(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)OS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


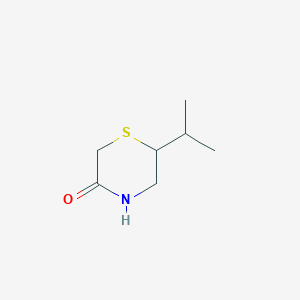

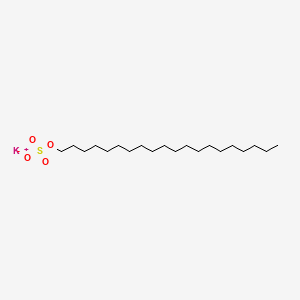
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
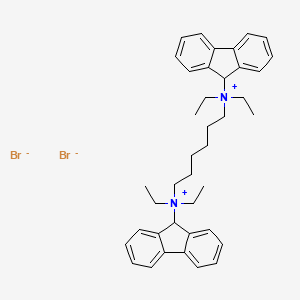
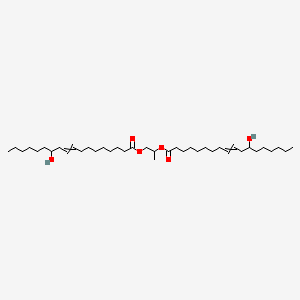
![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
